molecular formula C13H19N3O3 B11739576 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine CAS No. 443915-48-8

1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B11739576
CAS No.: 443915-48-8
M. Wt: 265.31 g/mol
InChI Key: DVDGFEMAHCRKON-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl or aryl halides, potassium carbonate or sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 1-(2-Aminoethyl)-4-(4-nitrophenyl)piperazine.

    Substitution: Various substituted piperazines depending on the substituent used.

    Hydrolysis: 4-(4-Nitrophenyl)piperazine and methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine is primarily determined by its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological receptors. The methoxyethyl group may also play a role in modulating the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the methoxyethyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

443915-48-8

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C13H19N3O3/c1-19-11-10-14-6-8-15(9-7-14)12-2-4-13(5-3-12)16(17)18/h2-5H,6-11H2,1H3

InChI Key

DVDGFEMAHCRKON-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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